Methyl 4-bromothiophene-3-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of Methyl 4-bromothiophene-3-carboxylate and its derivatives often involves palladium-catalyzed cross-coupling reactions. For instance, (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives have been synthesized through Suzuki cross-coupling reactions, showcasing the compound's involvement in the formation of non-linear optical properties, reactivity, and structural features (Rizwan et al., 2021). Additionally, the compound has been utilized in the synthesis of bithiophene derivatives, further illustrating its role in facilitating complex organic reactions (Zuo et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of derivatives of Methyl 4-bromothiophene-3-carboxylate, such as crystal structure and computational studies, reveals insights into their structural characteristics, including hydrogen bonding interactions and molecular electrostatic potential. For example, studies on Methyl-3-Aminothiophene-2-Carboxylate have highlighted the importance of amino and carboxyl groups in participating in various inter- and intra-molecular interactions, thereby influencing the compound's physical and chemical properties (Tao et al., 2020).
Chemical Reactions and Properties
The chemical reactivity of Methyl 4-bromothiophene-3-carboxylate is evident in its involvement in a variety of reactions, including Suzuki cross-coupling and direct heteroarylations. Such processes allow for the efficient synthesis of biheteroaryls and further chemical modification of the thiophene nucleus, demonstrating the compound's versatility and reactivity in organic synthesis (Fu et al., 2012).
Scientific Research Applications
1. Synthesis of Thieno[3,4-b]thiophene Derivatives
- Methods of Application: The synthesis involves a Pd-catalytic method for the preparation of 3-hydroxythieno[3,4-b]thiophene-2-carboxylate from commercially available 4-bromothiophene-3-carboxylate and 2-mercaptoacetate .
- Results/Outcomes: The photoluminescence (PL) properties of thieno[3,4-b]thiophene-2-carboxylate can be efficiently modulated by introducing different functional groups at the C3-position .
2. Synthesis of Thiophene Derivatives
- Methods of Application: The synthesis involves heterocyclization of various substrates .
- Results/Outcomes: Thiophene derivatives exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
3. Synthesis of Thienopyranone
Safety And Hazards
properties
IUPAC Name |
methyl 4-bromothiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S/c1-9-6(8)4-2-10-3-5(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNOCCIFVTOUKEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542002 | |
Record name | Methyl 4-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromothiophene-3-carboxylate | |
CAS RN |
78071-37-1 | |
Record name | Methyl 4-bromothiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10542002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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